1-(4-Nitrophenyl)sulfonyl-4-(3-phenylpropyl)piperazine;oxalic acid
Overview
Description
1-(4-Nitrophenyl)sulfonyl-4-(3-phenylpropyl)piperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a nitrophenylsulfonyl group and a phenylpropyl group, combined with oxalic acid. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)sulfonyl-4-(3-phenylpropyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. Common synthetic routes include:
Formation of the Piperazine Ring: This step involves the cyclization of appropriate diamines under controlled conditions.
Substitution with Nitrophenylsulfonyl Group: The piperazine ring is then reacted with 4-nitrophenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the nitrophenylsulfonyl group.
Addition of Phenylpropyl Group: The final step involves the alkylation of the substituted piperazine with 3-phenylpropyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)sulfonyl-4-(3-phenylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives or sulfone compounds.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(4-Nitrophenyl)sulfonyl-4-(3-phenylpropyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)sulfonyl-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Nitrophenyl)sulfonyl-4-phenylpiperazine
- 1-(4-Nitrophenyl)sulfonyl-4-(3-phenoxypropyl)piperazine
Uniqueness
1-(4-Nitrophenyl)sulfonyl-4-(3-phenylpropyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to mitigate radiation-induced cognitive decline without promoting tumor growth sets it apart from other similar compounds .
Properties
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-4-(3-phenylpropyl)piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S.C2H2O4/c23-22(24)18-8-10-19(11-9-18)27(25,26)21-15-13-20(14-16-21)12-4-7-17-5-2-1-3-6-17;3-1(4)2(5)6/h1-3,5-6,8-11H,4,7,12-16H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOGCNFNBHVQQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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